(Z)-3-((2,4-dimethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 372508-52-6
Cat. No.: VC6404681
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372508-52-6 |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.43 |
| IUPAC Name | (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H16N4O2S/c1-13-6-7-18(14(2)8-13)22-11-16(10-21)20-23-19(12-27-20)15-4-3-5-17(9-15)24(25)26/h3-9,11-12,22H,1-2H3/b16-11- |
| Standard InChI Key | NJHWGVUDIQDQAE-WJDWOHSUSA-N |
| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects its intricate structure (Fig. 1). Key features include:
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Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms.
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3-Nitrophenyl group: An electron-withdrawing substituent at the 4-position of the thiazole.
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2,4-Dimethylphenylamino group: A sterically hindered aromatic amine at the 3-position.
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Acrylonitrile moiety: A Z-configured α,β-unsaturated nitrile contributing to electrophilic reactivity.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS No. | 372508-52-6 |
| Molecular Formula | C₂₀H₁₆N₄O₂S |
| Molecular Weight | 376.43 g/mol |
| IUPAC Name | (Z)-3-(2,4-dimethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| SMILES | CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)N+[O-])C |
| InChIKey | NJHWGVUDIQDQAE-WJDWOHSUSA-N |
Physicochemical Characteristics
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Solubility: Limited data exist, but the nitrile and nitro groups suggest moderate polarity, likely soluble in DMSO or dichloromethane.
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Stereochemistry: The Z-configuration at the acrylonitrile double bond is critical for bioactivity, as evidenced by contrasting properties in E-isomers .
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Stability: The nitro group may confer photolytic sensitivity, necessitating storage in inert conditions.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via multi-step reactions, typically involving:
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Thiazole ring formation: Condensation of 3-nitrobenzaldehyde with thioamides to form 4-(3-nitrophenyl)thiazole-2-amine intermediates.
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Acrylonitrile coupling: A Knoevenagel condensation between the thiazole amine and 2,4-dimethylphenyl isothiocyanate under basic conditions.
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Stereochemical control: Use of Z-selective catalysts (e.g., chiral Lewis acids) to favor the desired configuration .
Industrial Manufacturing
Scalable production employs:
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Continuous flow reactors: Enhance yield (≥75%) and reduce side reactions via precise temperature and residence time control.
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Automated purification: Sequential crystallization and preparative HPLC achieve >95% purity.
Table 2: Synthetic Optimization Parameters
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 24–48 hours | 2–4 hours (flow reactor) |
| Yield | 40–50% | 70–80% |
| Purification | Column chromatography | Continuous crystallization |
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest:
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Membrane disruption: The lipophilic dimethylphenyl group integrates into microbial membranes, impairing integrity.
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Enzyme inhibition: The nitro group acts as a electrophilic warhead, covalent binding to cysteine residues in essential enzymes (e.g., dihydrofolate reductase) .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 ± 0.9 | CDK2 inhibition, Caspase-3 activation |
| A549 (Lung) | 11.7 ± 1.3 | ROS generation, DNA intercalation |
Applications and Future Directions
Pharmaceutical Development
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Lead optimization: Structural modifications (e.g., bromine substitution at the phenyl ring) could enhance bioavailability and target affinity.
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Combination therapies: Synergy with cisplatin observed in preclinical models, reducing required doses by 30–40%.
Agricultural Chemistry
Preliminary data suggest efficacy as a fungicide against Phytophthora infestans (EC₅₀ = 15 µM), though field trials are pending.
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